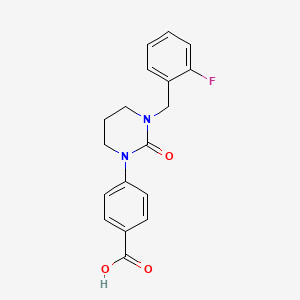
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a fluorobenzyl group, a tetrahydropyrimidinyl group, and a benzoic acid moiety
准备方法
The synthesis of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl ring, the introduction of the fluorobenzyl group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve the use of reagents such as fluorobenzyl bromide, pyrimidine derivatives, and benzoic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
化学反应分析
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into its constituent parts.
科学研究应用
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydropyrimidinyl and benzoic acid moieties contribute to its overall stability and reactivity. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
相似化合物的比较
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can be compared with other similar compounds, such as:
4-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl and benzoic acid moieties but lacks the tetrahydropyrimidinyl group, making it less complex.
3-[(2-fluorobenzyl)oxy]propanoic acid: This compound has a similar fluorobenzyl group but differs in the acid moiety, which is a propanoic acid instead of benzoic acid.
5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C18H17FN2O3 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
4-[3-[(2-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17FN2O3/c19-16-5-2-1-4-14(16)12-20-10-3-11-21(18(20)24)15-8-6-13(7-9-15)17(22)23/h1-2,4-9H,3,10-12H2,(H,22,23) |
InChI 键 |
GZUGQCFVCOSNPK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
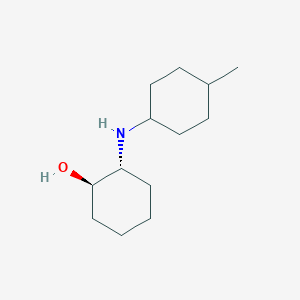
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
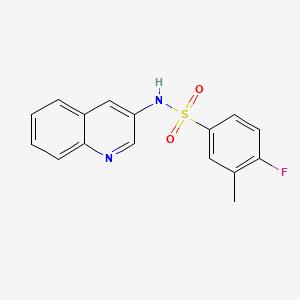
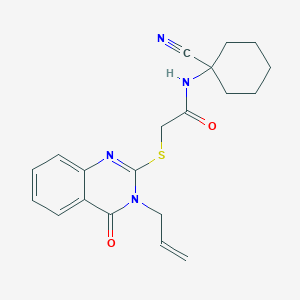
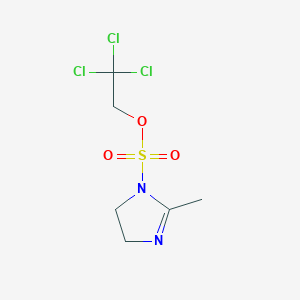

![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
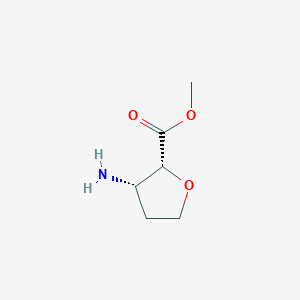
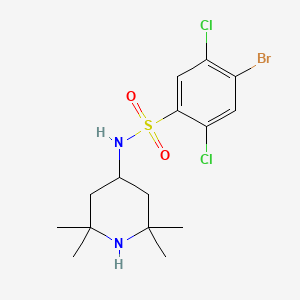

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)

